Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate is a compound of interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoropyridine.
Formation of Intermediate: The intermediate is formed by reacting 2-fluoropyridine with appropriate reagents under controlled conditions.
Final Product: The intermediate is then converted to this compound through a series of reactions involving methylation and amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the fluorine substitution, resulting in different chemical and biological properties.
Methyl 2-amino-3-(pyridin-4-yl)propanoate: Similar structure but without the fluorine atom, leading to variations in reactivity and activity
Uniqueness
Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H11FN2O2 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1 |
InChI Key |
IRHOZHCJFBWSFI-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=NC=C1)F)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=NC=C1)F)N |
Origin of Product |
United States |
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